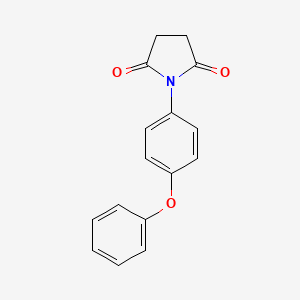

1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione

Description

1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at the 1-position with a 4-phenoxyphenyl group. For example, 1-(organothio)pyrrolidine-2,5-diones are prepared by reacting succinimide with organothiols under acidic conditions , and similar methods may apply to the phenoxyphenyl variant. Pyrrolidine-2,5-dione derivatives are widely explored for their pharmacological versatility, including anticonvulsant, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAOXYVYRDHYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of an appropriate anhydride with an amine derivative. For instance, the reaction of a substituted anhydride with 4-phenoxyaniline under suitable conditions can yield the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents.

Reduction: Reduction of the compound can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring, leading to a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential applications in scientific research. Some of the key areas include:

Chemistry: The compound serves as a versatile scaffold for the synthesis of various bioactive molecules.

Biology: In biological research, the compound has been evaluated for its inhibitory activity on enzymes such as carbonic anhydrase.

Medicine: The compound’s pharmacological properties make it a candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to a decrease in the enzyme’s activity, thereby exerting its therapeutic effects .

The molecular targets and pathways involved in the compound’s action depend on its specific application. For example, as an anticonvulsant, the compound may modulate neurotransmitter release and ion channel activity in the brain .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Pyrrolidine-2,5-dione derivatives vary based on substituents at the 1- and 3-positions of the core structure. Key structural analogues include:

Pharmacological Activity Comparison

Anticonvulsant Activity

- 1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione analogues: Derivatives like 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione exhibit ED₅₀ values of 62.14–153.25 mg/kg in MES and 6 Hz seizure models. Activity depends on linker length and substituent electronegativity .

- 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione : Dual SERT/5-HT₁₀ receptor binding (Ki = 2.1–3.2 nM) for neuropsychiatric applications .

Antimicrobial Activity

- Mannich pyrol-pyridine bases: 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione shows moderate activity against E. coli and B. subtilis (MIC ≈ 50 µg/mL) .

- Pyrrolidine-2,5-dione fused systems : Octahydropyrrolo[3,4-c]pyrroles inhibit bacterial growth via membrane disruption .

Anticancer Activity

- 1-(4-Acetylphenyl)-3-aryloxy derivatives : Inhibit aromatase (IC₅₀ ≈ 24 µM) and P450 enzymes, critical for hormone-dependent cancers .

- Pyrrolidine-2,5-dione conjugates : Palladium-catalyzed derivatives (e.g., 7a/7b) target protein interactions in tumor cells .

Functional Group Impact on Bioactivity

- Phenoxy vs. Hydroxy Groups: The 4-phenoxyphenyl group enhances lipophilicity (logP ≈ 1.08) compared to 4-hydroxyphenyl (logP ≈ 0.5), improving blood-brain barrier penetration .

- Substituent Position : 3-Substituents (e.g., aryloxy, thiophene) dictate receptor specificity. For example, 3-(4-Bromophenyloxy) groups enhance GABA-T inhibition, while 3-indole derivatives target serotonin receptors .

- Linker Optimization : Propyl or acetamide linkers between the pyrrolidine-2,5-dione core and aromatic moieties balance potency and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of 4-phenoxyaniline with maleic anhydride in glacial acetic acid under reflux, followed by purification via recrystallization (analogous to methods for structurally similar pyrrolidine-diones) . Key factors include solvent polarity (acetic acid enhances cyclization), temperature control (80–100°C), and stoichiometric ratios (1:1.2 aniline-to-anhydride for excess reactivity). Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How is the molecular geometry of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione), SC-XRD revealed a planar pyrrolidine-dione core with dihedral angles of 15–25° between aromatic substituents and the central ring, validated by DFT calculations . FT-IR and NMR (¹H/¹³C) further confirm functional groups, such as carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and aromatic proton shifts at δ 6.8–7.4 ppm .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodology : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates unreacted aniline derivatives. Recrystallization in ethanol/water (7:3 v/v) achieves >95% purity for crystalline products. HPLC with a C18 column and acetonitrile/water mobile phase monitors purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect the compound’s bioactivity?

- Methodology : Structure-activity relationship (SAR) studies compare analogs. For example:

| Substituent | Position | IC50 (µM) for Aromatase Inhibition | Source |

|---|---|---|---|

| -OCH₃ | Para | 23.8 | |

| -F | Para | 18.5 |

- Electron-withdrawing groups (e.g., -F) enhance enzyme inhibition due to increased electrophilicity. Computational docking (AutoDock Vina) identifies key interactions with catalytic residues .

Q. What computational approaches predict the compound’s pharmacokinetic properties and toxicity?

- Methodology :

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ≈ 70 Ų, logP ≈ 2.5). ProTox-II highlights potential hepatotoxicity (similar to pyrrolidine-dione derivatives) .

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), indicating moderate reactivity .

Q. How can experimental design principles improve the scalability of synthesis?

- Methodology : Response surface methodology (RSM) with Box-Behnken design optimizes variables (temperature, solvent volume, catalyst concentration). For similar compounds, RSM reduced trial runs by 40% while achieving 85% yield .

Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory potential?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.